11-ethoxy-13-phenyl-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-12-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-[3-(Trifluoromethyl)phenyl]piperazino]-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]-1,2,3-triazine-8-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a trifluoromethyl group, a piperazine ring, and a triazine core, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[3-(Trifluoromethyl)phenyl]piperazino]-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]-1,2,3-triazine-8-carbonitrile typically involves multi-step organic synthesis techniques. One common approach starts with the preparation of the pyrido[3’,2’:4,5]thieno[3,2-d]-1,2,3-triazine core, followed by the introduction of the ethoxy and phenyl groups through nucleophilic substitution reactions. The piperazine ring is then introduced via a coupling reaction with 3-(trifluoromethyl)phenylpiperazine under controlled conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
4-[4-[3-(Trifluoromethyl)phenyl]piperazino]-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]-1,2,3-triazine-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 4-[4-[3-(Trifluoromethyl)phenyl]piperazino]-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]-1,2,3-triazine-8-carbonitrile is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its interactions with specific molecular targets can lead to the development of new treatments for diseases such as cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for applications in materials science and catalysis.
Mechanism of Action
The mechanism of action of 4-[4-[3-(Trifluoromethyl)phenyl]piperazino]-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]-1,2,3-triazine-8-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the piperazine ring facilitates its interaction with biological membranes. The compound can modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-[3-(Trifluoromethyl)phenyl]piperazino]-7-methoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]-1,2,3-triazine-8-carbonitrile
- 4-[4-[3-(Trifluoromethyl)phenyl]piperazino]-7-ethoxy-9-(4-methylphenyl)pyrido[3’,2’:4,5]thieno[3,2-d]-1,2,3-triazine-8-carbonitrile
Uniqueness
Compared to similar compounds, 4-[4-[3-(Trifluoromethyl)phenyl]piperazino]-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]-1,2,3-triazine-8-carbonitrile stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the ethoxy group, in particular, enhances its solubility and bioavailability, making it a more attractive candidate for various applications.
Properties
Molecular Formula |
C28H22F3N7OS |
---|---|
Molecular Weight |
561.6 g/mol |
IUPAC Name |
11-ethoxy-13-phenyl-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-12-carbonitrile |
InChI |
InChI=1S/C28H22F3N7OS/c1-2-39-26-20(16-32)21(17-7-4-3-5-8-17)22-23-24(40-27(22)33-26)25(35-36-34-23)38-13-11-37(12-14-38)19-10-6-9-18(15-19)28(29,30)31/h3-10,15H,2,11-14H2,1H3 |
InChI Key |
XVXDGOZIDDJHHF-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=C(C(=C1C#N)C3=CC=CC=C3)C4=C(S2)C(=NN=N4)N5CCN(CC5)C6=CC=CC(=C6)C(F)(F)F |
Canonical SMILES |
CCOC1=NC2=C(C(=C1C#N)C3=CC=CC=C3)C4=C(S2)C(=NN=N4)N5CCN(CC5)C6=CC=CC(=C6)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.